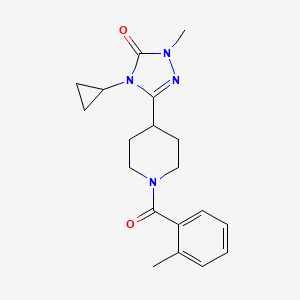
4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a triazole ring, a piperidine moiety, and a cyclopropyl group, which contribute to its unique pharmacological profile. The molecular weight is approximately 368.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and offering potential in treating neurodegenerative diseases.
Pharmacological Effects
Research indicates several pharmacological effects associated with the compound:
- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting growth in BRCA-mutant cells through PARP inhibition mechanisms .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to triazole derivatives for their anticancer properties. The lead compound demonstrated an IC50 value in the low nanomolar range against PARP-1, indicating significant potential as an anticancer agent .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 4-Cyclopropyl Compound | PARP-1 | 30 |
| Control Compound | PARP-1 | 200 |
Study 2: Neuropharmacological Evaluation
In another investigation focusing on neuropharmacological effects, the compound was tested for its ability to modulate dopamine receptors. Results indicated that it could enhance dopamine signaling, suggesting its utility in treating disorders characterized by dopaminergic dysfunctions .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of the compound:
- Selectivity : The compound exhibits selectivity towards specific targets, minimizing off-target effects which are often seen with less selective drugs.
- Metabolism : Studies on metabolic stability revealed that the compound maintains its integrity in cryopreserved human hepatocytes, suggesting favorable pharmacokinetic properties .
- Synergistic Effects : When combined with existing therapies, it has shown enhanced efficacy, particularly in cancer treatment regimens .
特性
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(2-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-5-3-4-6-16(13)18(24)22-11-9-14(10-12-22)17-20-21(2)19(25)23(17)15-7-8-15/h3-6,14-15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFOLLBDWGNVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














